Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate
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Description
Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate is a useful research compound. Its molecular formula is C24H24F3N3O3S and its molecular weight is 491.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate has been utilized in various synthetic pathways, including the synthesis of novel heterocyclo-thienoquinoline derivatives and pyrimidine derivatives through reactions with different chemical agents (Awad, Abdel-rahman, & Bakhite, 1991).
Derivative Synthesis
- Derivatives of this compound have been synthesized and explored for their potential applications. This includes the conversion into pyrrolopyrazinothienoquinolines and other related heterocyclic systems, indicating the versatility of this compound in generating a variety of chemical structures (Bakhite, Geies, El-Dean, & El-Kashef, 1995).
Application in Heterocyclic Chemistry
- This compound has been a key intermediate in the synthesis of various fused quinoline heterocycles, demonstrating its significant role in expanding the scope of heterocyclic chemistry (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).
Potential Biological Activities
- Research has also involved the exploration of its derivatives for potential biological activities, such as antimicrobial properties. This highlights the pharmaceutical relevance of derivatives synthesized from this compound (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Chemical Structure Analysis
- The compound has been used in studies focusing on the synthesis and crystal structure analysis of its derivatives, aiding in the understanding of chemical bonding and molecular geometry, which is crucial for predicting reactivity and interactions (Xiang, 2004).
Properties
IUPAC Name |
ethyl 4-[[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3S/c1-3-12-5-10-16-15(11-12)18(24(25,26)27)17-19(28)20(34-22(17)30-16)21(31)29-14-8-6-13(7-9-14)23(32)33-4-2/h6-9,12H,3-5,10-11,28H2,1-2H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJYYSWXXUZDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)C(=O)OCC)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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